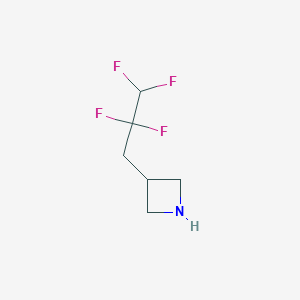

3-(2,2,3,3-Tetrafluoropropyl)azetidine

Description

3-(2,2,3,3-Tetrafluoropropyl)azetidine is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a 2,2,3,3-tetrafluoropropyl group. Fluorinated compounds are prized for their enhanced hydrophobicity, chemical stability, and ability to modulate solubility and membrane permeability . For instance, fluorinated polymers like poly-(2,2,3,3-tetrafluoropropyl methacrylate) are used in drug delivery systems due to improved membrane stability and siRNA complexation efficiency . The tetrafluoropropyl group’s electron-withdrawing nature also influences reactivity and intermolecular interactions, making it valuable in pharmaceuticals and materials science .

Properties

Molecular Formula |

C6H9F4N |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

3-(2,2,3,3-tetrafluoropropyl)azetidine |

InChI |

InChI=1S/C6H9F4N/c7-5(8)6(9,10)1-4-2-11-3-4/h4-5,11H,1-3H2 |

InChI Key |

ZELCQMWGFPELHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-Tetrafluoropropyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . . This reaction is efficient for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been employed to produce azetidines in good yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetrafluoropropyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropyl)azetidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The ring strain of the azetidine structure also contributes to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2,2,3,3-Tetrafluoropropyl)azetidine with structurally related fluorinated compounds:

Structural and Functional Differences

- Fluorine Content and Hydrophobicity : Compounds with more fluorine atoms (e.g., bis-2,2,3,3-tetrafluoropropyl carbonate) exhibit greater hydrophobicity and thermal stability compared to partially fluorinated analogs like 2,2,3,3-tetrafluoropropyl acrylate .

- Solubility : 2,2,3,3-Tetrafluoropropyl acrylate (TFPA) demonstrates higher aqueous solubility than methacrylate derivatives, making it suitable for biomedical applications requiring moderate hydrophilicity .

- Reactivity : The azetidine ring in this compound introduces nucleophilic reactivity, contrasting with the electrophilic epoxide in 3-(2,2,3,3-TF-propoxy)-1,2-epoxypropane .

Research Findings and Trends

Recent studies emphasize the role of fluorinated compounds in advanced drug delivery and energy storage. For example:

- Fluorinated methacrylates in polymersomes show a 30% increase in siRNA delivery efficiency compared to non-fluorinated analogs .

- HFRE-based electrolytes achieve 99% Coulombic efficiency in lithium-metal batteries, highlighting fluorinated ethers’ superiority in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.